![molecular formula C23H27N5O8 B074181 Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]- CAS No. 1533-77-3](/img/structure/B74181.png)
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' is not fully understood. However, it is believed that the compound binds to DNA and RNA through intercalation and electrostatic interactions. This binding results in changes in the fluorescence properties of the compound, which can be used to detect the presence of nucleic acids.
Effets Biochimiques Et Physiologiques
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' is its high sensitivity and selectivity for detecting nucleic acids. It is also easy to use and does not require any specialized equipment. However, the compound is relatively expensive and can be difficult to synthesize.
Orientations Futures
There are several future directions for research on Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' that could lead to new applications and discoveries. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the modification of the compound to improve its properties and expand its applications. Finally, the use of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' in biological imaging and diagnostics is an exciting area of research that could lead to new medical applications.
Méthodes De Synthèse
The synthesis of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' is a complex process that involves several steps. The synthesis begins with the reaction between 2-amino-5-nitrophenol and 2-chloroethylamine hydrochloride, which results in the formation of 2-(2-amino-5-nitrophenyl)ethylamine. This compound is then reacted with N,N-bis(2-chloroethyl)acetamide to form the final product.
Applications De Recherche Scientifique
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' has been extensively studied for its potential applications in scientific research. This compound is used as a fluorescent probe for detecting DNA and RNA in biological samples. It is also used as a labeling reagent for proteins and peptides.
Propriétés
Numéro CAS |
1533-77-3 |
|---|---|
Nom du produit |
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]- |
Formule moléculaire |
C23H27N5O8 |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C23H27N5O8/c1-15(29)24-22-13-18(27(9-11-35-16(2)30)10-12-36-17(3)31)5-7-20(22)25-26-21-8-6-19(28(32)33)14-23(21)34-4/h5-8,13-14H,9-12H2,1-4H3,(H,24,29) |
Clé InChI |
ZQZWTTNVCIXDOF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Autres numéros CAS |
1533-77-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



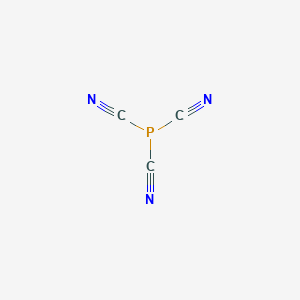
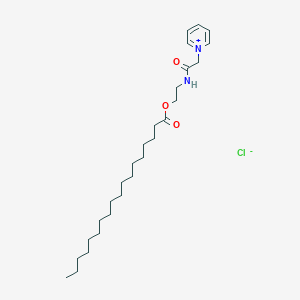

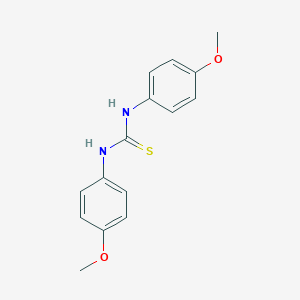
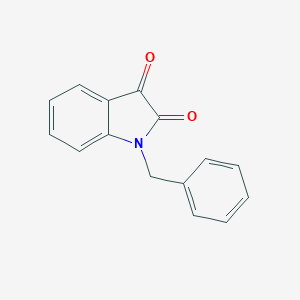
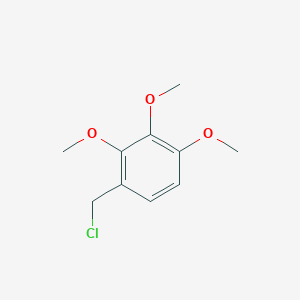

![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
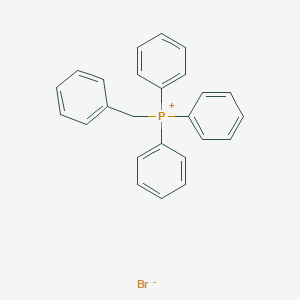
![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)



